molecular formula C11H20O4 B1676727 10-Methoxy-10-oxodecanoic acid CAS No. 818-88-2

10-Methoxy-10-oxodecanoic acid

Cat. No. B1676727
CAS RN: 818-88-2
M. Wt: 216.27 g/mol
InChI Key: OSYQOBUUFRGFNG-UHFFFAOYSA-N
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Description

10-Methoxy-10-oxodecanoic acid, also known as Sebacic acid monomethyl ester, is a chemical compound with the formula C11H20O4 . It has a molecular weight of 216.2741 .


Synthesis Analysis

The synthesis of 10-Methoxy-10-oxodecanoic acid involves the use of thionyl chloride at 50℃ for 3 hours, yielding a 98% product . Other methods include heating with thionyl chloride for 2 hours or with oxalyl dichloride for 2 hours .


Molecular Structure Analysis

The molecular structure of 10-Methoxy-10-oxodecanoic acid can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

10-Methoxy-10-oxodecanoic acid has a boiling point of 332.5±0.0 °C at 760 mmHg . It has a vapour pressure of 0.0±1.5 mmHg at 25°C and an enthalpy of vaporization of 63.2±6.0 kJ/mol . It has 4 H-bond acceptors and 1 H-bond donor .

Scientific Research Applications

Biological Oxidation and Microbial Utilization

10-Methoxy-10-oxodecanoic acid plays a role in the biological oxidation processes. A study by Kostichka et al. (2001) discussed the biological oxidation of cyclic ketones, resulting in the formation of dicarboxylic acids, which are further metabolized in cells. Rhodococcus ruber strain SC1, capable of utilizing cyclododecanone as a sole carbon source, was explored for its gene cluster enabling the oxidative conversion of cyclododecanone to 1,12-dodecanedioic acid (DDDA) (Kostichka et al., 2001).

Synthesis of Bio-Based Plasticizers

In the context of polymer science, 10-Methoxy-10-oxodecanoic acid derivatives are used in synthesizing bio-based plasticizers. Omrani et al. (2016) synthesized bio-based plasticizers from oleic acid, which were applied in Poly(vinyl chloride) (PVC) formulations, offering an alternative to conventional plasticizers with higher thermal stability and lower migration and volatility (Omrani et al., 2016).

Catalytic Synthesis and Configurational Assignment

A study by Brunner and Hintermann (2016) involved the asymmetric catalytic synthesis of compounds related to 10-Methoxy-10-oxodecanoic acid. They reported the synthesis of (S)-10-hydroxystearic acid for comparison of its absolute configuration, involving ruthenium-catalyzed anti-Markovnikov hydration of 9-decynoic acid to 10-oxodecanoic acid (Brunner & Hintermann, 2016).

Human Adipocere Formation

10-Methoxy-10-oxodecanoic acid and its derivatives are significant in the study of human adipocere formation. Takatori (2001) indicated that specific fatty acids like 10-hydroxy stearic and 10-hydroxy palmitic acids, including slight amounts of 10-oxo stearic and 10-oxo palmitic acids, play a crucial role in the formation and stabilization of adipocere (Takatori, 2001).

Discovery of New Compounds in Marine-Derived Streptomyces

The exploration of marine-derived Streptomyces sp. led to the discovery of new long-chain unsaturated compounds,including compounds structurally related to 10-Methoxy-10-oxodecanoic acid. Zhou et al. (2017) isolated and characterized two new compounds from a marine-derived Streptomyces sp., which showed potential antibacterial activities. This highlights the significance of 10-Methoxy-10-oxodecanoic acid derivatives in the discovery of new bioactive compounds (Zhou et al., 2017).

Liquid Crystal Copolymers

In the field of material science, derivatives of 10-Methoxy-10-oxodecanoic acid are utilized in the synthesis of novel liquid crystal copolymers. Martinez-Felipe et al. (2012) synthesized novel side-chain liquid crystal copolymers containing sulfonic acid groups, demonstrating the diverse applications of 10-Methoxy-10-oxodecanoic acid derivatives in advanced polymer technology (Martinez-Felipe et al., 2012).

Antitumor Agent Synthesis

In medicinal chemistry, 10-Methoxy-10-oxodecanoic acid derivatives have been explored for their potential as antitumor agents. Mondal et al. (2003) developed a method for synthesizing a compound with a structure related to 10-Methoxy-10-oxodecanoic acid, indicating its relevance in the development of new antitumor agents (Mondal et al., 2003).

Safety And Hazards

The safety data sheet for 10-Methoxy-10-oxodecanoic acid indicates that it is advisable to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used and adequate ventilation should be ensured .

properties

IUPAC Name

10-methoxy-10-oxodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H20O4/c1-15-11(14)9-7-5-3-2-4-6-8-10(12)13/h2-9H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYQOBUUFRGFNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401002231
Record name 10-Methoxy-10-oxodecanoic acid
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Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Alfa Aesar MSDS]
Record name Methyl hydrogen sebacate
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Product Name

10-Methoxy-10-oxodecanoic acid

CAS RN

818-88-2
Record name Monomethyl sebacate
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Record name Monomethyl sebacate
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Record name 10-Methoxy-10-oxodecanoic acid
Source EPA DSSTox
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Record name Methyl hydrogen sebacate
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Record name MONOMETHYL SEBACATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
R Ojha, HL Huang, WC HuangFu, YW Wu… - European Journal of …, 2018 - Elsevier
A series of 1-aroylindoline-hydroxamic acids have been synthesized in the present study. The results of the biological evaluation led to the identification of compound 12 as dual HDAC6…
Number of citations: 41 www.sciencedirect.com
RM Chingle, M Imai, S Altman, D Saito… - Bioorganic & medicinal …, 2023 - Elsevier
Retinoic acid (RA, 1), an oxidized form of vitamin A, binds to retinoic acid receptors (RAR) and retinoid X receptors (RXR) to regulate gene expression and has important functions such …
Number of citations: 3 www.sciencedirect.com
R Ojha, K Nepali, CH Chen, KH Chuang, TY Wu… - European Journal of …, 2020 - Elsevier
This study reports the synthesis of a series of 2-aroylisoindoline hydroxamic acids employing N-benzyl, long alkyl chain and acrylamide units as diverse linkers. In-vitro studies led to the …
Number of citations: 29 www.sciencedirect.com
R Ojha, IC Chen, CM Hsieh, K Nepali… - Journal of Medicinal …, 2021 - ACS Publications
Pragmatic insertion of pargyline, a LSD1 inhibitor, as a surface recognition part in the HDAC inhibitory pharmacophore was planned in pursuit of furnishing potent antiprostate cancer …
Number of citations: 10 pubs.acs.org
Q Wang, F Meng, Y Xie, W Wang, Y Meng, L Li… - ACS central …, 2023 - ACS Publications
… To a solution of 10-methoxy-10-oxodecanoic acid (250 mg, 1.16 mmol) and 6-nitroindoline (158 mg, 0.96 mmol) in DMF (5 mL) were added DIEA (372 mg, 2.88 mmol) and HATU (548 …
Number of citations: 5 pubs.acs.org
K Nepali, AC Wu, WL Lo, B Chopra, MJ Lai… - European Journal of …, 2023 - Elsevier
The pursuit of activating the HDAC inhibitory template towards additional mechanisms spurred us to design dual modulators (Sig-1R agonist - HDAC inhibitor) via utilization of the core …
Number of citations: 1 www.sciencedirect.com
K Nepali, TI Hsu, CM Hsieh, WL Lo, MJ Lai… - European Journal of …, 2021 - Elsevier
Hurdled and marred by the notorious nature of glioblastomas (GBM) in terms of resistance to therapy and limited drug delivery into the brain, the anti-GBM drug pipeline is required to be …
Number of citations: 13 www.sciencedirect.com
TJ Hsu, K Nepali, CH Tsai, Z Imtiyaz, FL Lin, G Hsiao… - Molecules, 2021 - mdpi.com
Age-related macular degeneration (AMD) occurs due to an abnormality of retinal pigment epithelium (RPE) cells that leads to gradual degeneration of the macula. Currently, AMD drug …
Number of citations: 2 www.mdpi.com
J Verghese - 2014 - search.proquest.com
The development of drugs and therapeutic agents for combating infections and human malignancies continues to be a forefront area in both academic and industrial research. This is …
Number of citations: 5 search.proquest.com
S Chatterjee, XS Li, F Liang, YW Yang - Small, 2019 - Wiley Online Library
Hybrid fluorescent materials constructed from organic chelating fluorescent probes and inorganic solid supports by covalent interactions are a special type of hybrid sensing platform …
Number of citations: 44 onlinelibrary.wiley.com

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